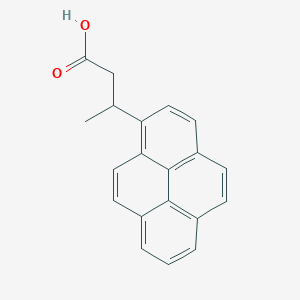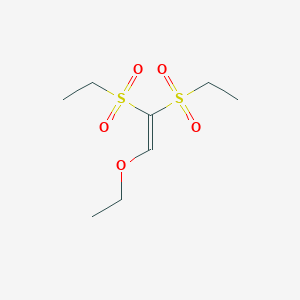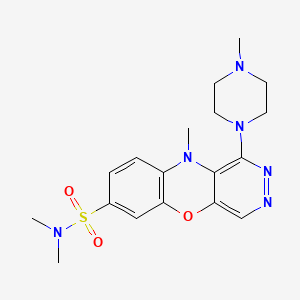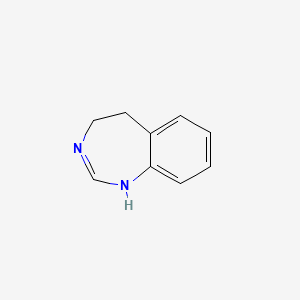
3-(Pyren-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through various methods. One common method involves the reaction of pyrene with butyric acid under specific conditions. The compound can be crystallized from solvents such as benzene, ethanol, or a mixture of ethanol and water . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, 1-Pyrenebutyric acid is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic group.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with additional functional groups .
Wissenschaftliche Forschungsanwendungen
1-Pyrenebutyric acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Pyrenebutyric acid involves its interaction with various molecular targets. The compound’s large π system allows it to interact with other molecules through π-π stacking and other non-covalent interactions. This property makes it useful in surface functionalization and as a fluorescent probe . The carboxylic group can also participate in hydrogen bonding and other interactions, enhancing its utility in various applications .
Vergleich Mit ähnlichen Verbindungen
Pyrene: A polycyclic aromatic hydrocarbon with similar fluorescence properties.
1-Pyrenemethanol: A derivative of pyrene with a hydroxyl group.
1-Pyreneacetic acid: A derivative with an acetic acid group.
Uniqueness: 1-Pyrenebutyric acid is unique due to its combination of a large π system and a carboxylic group, which provides high fluorescence efficiency and stability. This makes it particularly useful in applications requiring surface functionalization and fluorescence .
Eigenschaften
CAS-Nummer |
63104-39-2 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
3-pyren-1-ylbutanoic acid |
InChI |
InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
WROXDOWQLYDCHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)




![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)


arsane](/img/structure/B14507262.png)




